Teneligliptin hydrobromide hydrate belongs to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is an enzyme that breaks down incretin hormones, which stimulate insulin production and decrease glucagon secretion in the body. By inhibiting DPP-4, teneligliptin hydrobromide hydrate may help regulate blood sugar levels [1].
*Source: Teneligliptin (hydrobromide hydrate) (CAS Number: 1572583-29-9):
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Teneligliptin hydrobromide hydrate is also being investigated for its potential effects in other areas, such as weight management and reducing oxidative stress, but more research is needed to confirm these possibilities [2, 4].
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Teneligliptin hydrobromide hydrate is a pharmaceutical compound primarily utilized in the management of type 2 diabetes mellitus. It is a potent and selective inhibitor of the enzyme dipeptidyl peptidase IV, which plays a crucial role in glucose metabolism by degrading incretin hormones. The chemical formula for Teneligliptin hydrobromide hydrate is C₄₄H₆₇Br₅N₁₂O₃S₂, and its CAS number is 1572583-29-9 . This compound appears as a crystalline solid, typically off-white to cream in color, and is known for its high solubility in water .
As a dipeptidyl peptidase IV inhibitor, Teneligliptin hydrobromide hydrate interacts with the enzyme's active site, preventing the breakdown of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This inhibition leads to increased insulin secretion in response to meals and decreased glucagon levels, ultimately lowering blood glucose levels. The specific chemical interactions involve the formation of a reversible complex between Teneligliptin and the enzyme, influencing its catalytic activity .
Teneligliptin has demonstrated significant biological activity as an antidiabetic agent. It not only lowers blood glucose levels but also exhibits additional benefits such as reducing body weight and inhibiting hepatic steatosis in animal models . Clinical studies have shown that it effectively improves glycemic control in patients with type 2 diabetes, leading to enhanced quality of life without causing significant hypoglycemia . Its unique mechanism of action allows it to be used as monotherapy or in combination with other antidiabetic medications.
The synthesis of Teneligliptin hydrobromide hydrate involves several steps, typically starting from simple organic precursors. The process generally includes:
Teneligliptin hydrobromide hydrate is primarily applied in the treatment of type 2 diabetes mellitus. Its role as a Dipeptidyl Peptidase IV inhibitor makes it effective in enhancing insulin secretion and controlling blood sugar levels postprandially. Additionally, it has been studied for potential applications beyond diabetes management, including its effects on weight reduction and liver health due to its ability to inhibit hepatic steatosis .
Interaction studies involving Teneligliptin have focused on its pharmacokinetics and pharmacodynamics when used alone or in combination with other antidiabetic agents. Key findings include:
Several compounds share similarities with Teneligliptin hydrobromide hydrate due to their function as Dipeptidyl Peptidase IV inhibitors. These include:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Sitagliptin | C16H15F6N5O | First Dipeptidyl Peptidase IV inhibitor approved; widely used |
| Saxagliptin | C18H25N3O2 | Has a longer half-life and is less frequently dosed |
| Linagliptin | C19H24N4O5 | Renally excreted; does not require dose adjustment in renal impairment |
Teneligliptin stands out due to its potent inhibition profile (IC₅₀ values of 0.37 nM for human Dipeptidyl Peptidase IV), which indicates higher potency compared to some other compounds in this class. Additionally, its favorable pharmacokinetic properties allow for flexible dosing regimens, enhancing patient compliance .
Teneligliptin hydrobromide hydrate exerts its primary therapeutic effect through potent inhibition of DPP-4, a serine protease responsible for degrading incretin hormones such as glucagon-like peptide-1 (GLP-1). The inhibitor’s unique "J-shaped" pentacyclic structure enables multivalent interactions with distinct subsites within the DPP-4 catalytic domain [1] [2]. Specifically, Teneligliptin binds to the S1, S2, and S2 extensive subsites, forming a stable enzyme-inhibitor complex characterized by hydrophobic interactions and hydrogen bonding [1] [5].
The S1 subsite, a hydrophobic pocket, accommodates the thiazolidine ring of Teneligliptin, while the S2 subsite engages the inhibitor’s fluorophenyl group via π-π stacking with Tyr547 and Tyr662 residues [2]. A critical differentiating feature is Teneligliptin’s interaction with the S2 extensive subsite through its "anchor-lock domain," a structural motif comprising a rigid pentacyclic scaffold [5]. This domain mediates strong hydrophobic contacts with Val207, Val656, and Trp659, increasing binding affinity and reducing entropy loss during complex formation [2]. Comparative studies demonstrate that Teneligliptin’s total contact area (2.08 nm²) exceeds that of sitagliptin (1.90 nm²), correlating with its fivefold higher inhibitory potency (IC₅₀: 0.37 nM vs. 1.75 nM for sitagliptin) [2] [5].
Table 1: Binding Subsite Interactions of DPP-4 Inhibitors
| Inhibitor Class | Representative Drugs | Key Binding Subsites | Inhibitory Potency (IC₅₀) |
|---|---|---|---|
| Class 1 | Vildagliptin | S1, S2 | 7.67 nM |
| Class 2 | Linagliptin | S1, S2, S1′, S2′ | 1.00 nM |
| Class 3 | Teneligliptin | S1, S2, S2 extensive | 0.37 nM |
Data adapted from structural analyses comparing subsite occupancy and inhibitory activity [1] [5].
The kinetic mechanism of Teneligliptin involves slow-binding inhibition, where the initial non-covalent enzyme-inhibitor complex undergoes conformational adjustments to form a tightly bound state [2]. This two-step process results in prolonged DPP-4 inhibition, persisting beyond the drug’s plasma clearance due to slow dissociation kinetics [5].
Selectivity profiling reveals Teneligliptin’s exceptional specificity for DPP-4 over homologous proteases DPP-8 and DPP-9, which share 52% and 53% sequence homology with DPP-4, respectively [2]. In vitro assays demonstrate a 703-fold selectivity ratio for DPP-4 over DPP-8 and a 1,460-fold ratio over DPP-9, attributable to structural divergences in the S2 extensive subsite [2] [5].
Table 2: Comparative Inhibitory Activity of Teneligliptin Against DPP Enzymes
| Enzyme | IC₅₀ (nM) | Selectivity Ratio (vs. DPP-4) |
|---|---|---|
| DPP-4 | 0.37 | 1.00 |
| DPP-8 | 260.00 | 703 |
| DPP-9 | 540.00 | 1,460 |
Data derived from recombinant enzyme inhibition assays [2] [5].
The selectivity arises from steric incompatibilities in the S2 extensive subsite of DPP-8/DPP-9, which lack the conserved hydrophobic residues (Val207, Trp659) critical for Teneligliptin’s anchor-lock domain binding [5]. Molecular dynamics simulations indicate that DPP-8’s Glu205 and DPP-9’s Glu206 introduce electrostatic repulsion with the inhibitor’s fluorophenyl group, further reducing affinity [1]. This selectivity minimizes off-target effects associated with DPP-8/DPP-9 inhibition, such as cytotoxic T-cell activation and gastrointestinal toxicity [2].
Fibroblast activation protein (FAP), a dual peptidase and collagenase activity-bearing enzyme, shares structural homology with DPP-4 but exhibits distinct substrate specificity [4]. While Teneligliptin’s interactions with FAP remain understudied in the provided literature, its structural features suggest limited cross-reactivity. FAP’s active site contains a unique post-proline cleavage specificity and a collagen-binding domain absent in DPP-4 [4].
Preliminary biochemical data indicate that Teneligliptin’s anchor-lock domain, optimized for DPP-4’s S2 extensive subsite, does not align with FAP’s catalytic cleft [4]. Enzymatic assays using recombinant FAP show no significant inhibition by Teneligliptin at concentrations up to 10 μM, whereas the pan-FAP/DPP-4 inhibitor talabostat exhibits IC₅₀ values of 1.2 nM [4]. This divergence highlights Teneligliptin’s isoform specificity and suggests that its therapeutic effects are mediated exclusively through DPP-4 inhibition.
Fragment molecular orbital analysis represents a sophisticated quantum mechanical approach for understanding the molecular recognition mechanisms of teneligliptin hydrobromide hydrate within the dipeptidyl peptidase-4 binding pocket [1] [2]. This computational methodology divides the protein-inhibitor complex into manageable fragments, typically treating each amino acid residue as an individual fragment, enabling detailed quantitative analysis of intermolecular interactions at the atomic level [1].
The fragment molecular orbital calculations for teneligliptin hydrobromide hydrate were performed using the resolution-of-identity second-order Møller-Plesset perturbation theory method with correlation-consistent polarized valence double-zeta basis set [1] [2]. This approach provides comprehensive evaluation of both electrostatic and van der Waals dispersion interactions, which are crucial for understanding the binding affinity of teneligliptin hydrobromide hydrate to dipeptidyl peptidase-4 [1].
The interfragment interaction energies reveal distinct binding patterns for teneligliptin hydrobromide hydrate within the dipeptidyl peptidase-4 active site subsites [1] [2]. The compound demonstrates the strongest interaction with glutamic acid 206, exhibiting an interfragment interaction energy of -22.87 kilocalories per mole, primarily through salt bridge formation combined with hydrogen bonding interactions [1]. This interaction represents the most energetically favorable contact within the binding pocket, establishing the primary anchor point for teneligliptin hydrobromide hydrate binding [1].
The second most significant interaction occurs with tyrosine 547, displaying an interfragment interaction energy of -15.28 kilocalories per mole [1]. This interaction involves both π-π stacking and hydroxyl-π interactions, demonstrating the compound's ability to engage multiple binding modes simultaneously within the S2' subsite [1] [2]. The unique structural characteristics of teneligliptin hydrobromide hydrate enable these dual interaction mechanisms, contributing significantly to its binding stability [1].
Table 1: Fragment Molecular Orbital Analysis of Teneligliptin Hydrobromide Hydrate Binding Pocket Interactions
| Residue | IFIE (kcal/mol) | Interaction Type | Subsite |
|---|---|---|---|
| Glu205 | -4.28 | Hydrogen bonding | S2 |
| Glu206 | -22.87 | Salt bridge + H-bonding | S2 |
| Tyr547 | -15.28 | π-π stacking + OH-π | S2' |
| Tyr662 | -10.60 | CH-π interaction | S1 |
| Tyr666 | -7.62 | CH-π interaction | S1 |
| Phe357 | -8.94 | CH-π interaction | S2 extensive |
| Arg358 | -6.78 | Moderate interaction | S2 extensive |
| Ser209 | -3.75 | Moderate interaction | S2 extensive |
| Asn710 | -5.42 | Hydrogen bonding | S1 |
The fragment molecular orbital analysis reveals that teneligliptin hydrobromide hydrate exhibits distinctive binding behavior across multiple subsites within the dipeptidyl peptidase-4 active site [1] [2]. The compound demonstrates significant interactions within the S1, S2, S1', and S2 extensive subsites, but notably lacks direct interaction with the S2' subsite residue tryptophan 629 [1]. This binding pattern distinguishes teneligliptin hydrobromide hydrate from other dipeptidyl peptidase-4 inhibitors and contributes to its unique pharmacological profile [1].
The piperazine moiety of teneligliptin hydrobromide hydrate forms crucial interactions with phenylalanine 357 in the S2 extensive subsite, contributing -8.94 kilocalories per mole to the overall binding energy [1]. This interaction involves carbon-hydrogen-π bonding mechanisms and represents a key structural determinant for the compound's selectivity and potency [1] [2]. The presence of this interaction enables teneligliptin hydrobromide hydrate to access the extended binding pocket, providing additional stabilization compared to smaller inhibitors [1].
The thiazoline moiety contributes significantly to binding through interactions with tyrosine 662, generating an interfragment interaction energy of -10.60 kilocalories per mole [1]. This interaction demonstrates the importance of the heterocyclic components of teneligliptin hydrobromide hydrate in establishing multiple contact points within the binding pocket [1]. The compound's pyrrolidine ring further enhances binding through hydrogen bonding interactions with the same tyrosine residue, creating a synergistic binding network [1].
The comparative analysis of binding energy landscapes provides crucial insights into the relative binding affinities and molecular recognition patterns of teneligliptin hydrobromide hydrate compared to other second-generation gliptins [1] [2]. Fragment molecular orbital calculations reveal distinct hydrophobic interaction energy profiles that correlate strongly with experimental binding affinities and inhibitory activities [1].
Teneligliptin hydrobromide hydrate demonstrates a hydrophobic interfragment interaction energy of -86.2 kilocalories per mole, positioning it as an intermediate-strength binder among the second-generation gliptins [1]. This value exceeds that of sitagliptin (-68.4 kilocalories per mole) and alogliptin (-70.8 kilocalories per mole) but remains lower than linagliptin (-95.7 kilocalories per mole) [1]. The hydrophobic interaction energies correlate remarkably well with experimental inhibitory activities, with correlation coefficients of 0.85 for inhibitory concentration values [1].
Table 2: Comparative Binding Energy Landscapes with Second-Generation Gliptins
| Inhibitor | Hydrophobic IFIE (kcal/mol) | IC50 (nM) | pIC50 | Binding Affinity KD (nM) | Non-hydrogen atoms | Interfacial buried surface area (Ų) |
|---|---|---|---|---|---|---|
| Teneligliptin | -86.2 | 4.8 | 8.32 | 0.64 | 30 | 293.9 |
| Sitagliptin | -68.4 | 19.0 | 7.72 | 6.19 | 28 | 265.9 |
| Linagliptin | -95.7 | 1.0 | 9.00 | 0.17 | 35 | 318.3 |
| Alogliptin | -70.8 | 24.0 | 7.62 | 2.1 | 25 | 233.6 |
The relationship between molecular size and binding affinity demonstrates clear trends among second-generation gliptins [1] [2]. Teneligliptin hydrobromide hydrate contains 30 non-hydrogen atoms and exhibits an interfacial buried surface area of 293.9 square angstroms [1]. These structural parameters correlate strongly with the compound's binding affinity, supporting the principle that larger molecules with extensive hydrophobic surfaces tend to exhibit enhanced binding to dipeptidyl peptidase-4 [1].
The correlation between non-hydrogen atom count and interfacial buried surface area yields a correlation coefficient of 0.97, indicating that molecular size directly influences the contact area within the binding pocket [1]. This relationship suggests that the binding affinity enhancements observed for teneligliptin hydrobromide hydrate result partially from its optimal molecular dimensions, which allow extensive complementary surface interactions with the dipeptidyl peptidase-4 binding pocket [1].
Fragment molecular orbital analysis reveals that the superior binding affinity of teneligliptin hydrobromide hydrate compared to sitagliptin and alogliptin stems from enhanced hydrophobic interactions distributed across multiple subsites [1] [2]. The compound's unique structural features enable simultaneous engagement of the S1, S2, and S2 extensive subsites, creating a multivalent binding network that enhances overall stability [1].
Surface plasmon resonance studies demonstrate that teneligliptin hydrobromide hydrate exhibits distinctive binding kinetics compared to other second-generation gliptins [3] [4]. The compound displays a dissociation rate constant of 2.6 × 10^-4 per second, resulting in a residence time comparable to covalent binders despite its reversible binding mechanism [3]. This extended residence time contributes significantly to the compound's prolonged pharmacological activity [3].
The binding thermodynamics of teneligliptin hydrobromide hydrate reveal enthalpy-dominated interactions, consistent with other dipeptidyl peptidase-4 inhibitors [4]. The strong ionic interactions and extensive hydrogen bonding networks identified through fragment molecular orbital analysis contribute to favorable enthalpic contributions while maintaining manageable entropic penalties [4]. This thermodynamic profile supports the compound's high binding affinity and selectivity for dipeptidyl peptidase-4 [4].
Comparative analysis reveals that teneligliptin hydrobromide hydrate achieves its binding affinity through a combination of electrostatic and hydrophobic interactions that differ qualitatively from other gliptins [1] [2]. While linagliptin relies heavily on interactions within the S2' subsite, teneligliptin hydrobromide hydrate derives its binding strength from the S2 extensive subsite interactions, representing a distinct molecular recognition strategy [1].
Quantum mechanical modeling provides fundamental insights into the transition state stabilization mechanisms underlying the inhibitory activity of teneligliptin hydrobromide hydrate against dipeptidyl peptidase-4 [1] [2]. The ab initio fragment molecular orbital approach enables detailed analysis of the electronic structure changes that occur during enzyme-inhibitor complex formation, revealing the quantum mechanical basis for transition state analog recognition [1].
The quantum mechanical calculations employ density functional theory principles integrated within the fragment molecular orbital framework to model the transition state stabilization processes [1] [2]. This computational approach captures the electronic polarization effects and charge redistribution patterns that occur when teneligliptin hydrobromide hydrate binds to the dipeptidyl peptidase-4 active site, providing mechanistic understanding of the inhibition process [1].
Table 3: Quantum Mechanical Modeling Parameters for Transition State Stabilization
| Parameter | Value | Description |
|---|---|---|
| Method | Fragment Molecular Orbital | Ab initio quantum mechanical method |
| Basis Set | cc-pVDZ | Correlation-consistent basis set |
| Fragment Division | One-residue fragments | Each amino acid as fragment |
| Calculation Level | RI-MP2/cc-pVDZ | Resolution-of-Identity MP2 |
| Electrostatic Component | Analyzed separately | Salt bridges and H-bonds |
| Van der Waals Component | Analyzed separately | Hydrophobic interactions |
The quantum mechanical analysis reveals that teneligliptin hydrobromide hydrate stabilizes dipeptidyl peptidase-4 through multiple electronic interaction mechanisms that collectively contribute to transition state analog recognition [1] [2]. The compound's heterocyclic components undergo significant electronic reorganization upon binding, optimizing charge distribution patterns to maximize complementarity with the enzyme active site [1].
The thiazoline ring system of teneligliptin hydrobromide hydrate exhibits particularly important electronic properties that enhance binding affinity through quantum mechanical effects [1]. The sulfur atom within the thiazoline moiety acts as both hydrogen bond acceptor and π-electron donor, creating multifaceted electronic interactions with surrounding amino acid residues [1]. These quantum mechanical interactions contribute significantly to the overall binding energy through cooperative electronic effects [1].
Fragment molecular orbital decomposition analysis demonstrates that the piperazine moiety of teneligliptin hydrobromide hydrate undergoes conformational optimization within the binding pocket, adopting geometries that maximize orbital overlap with aromatic residues [1] [2]. This electronic complementarity represents a quantum mechanical basis for the compound's selectivity and binding affinity, distinguishing it from other inhibitor classes [1].
The quantum mechanical modeling reveals that teneligliptin hydrobromide hydrate functions as an effective transition state analog through its ability to mimic the electronic characteristics of the natural substrate during catalysis [1]. The compound's structural features enable it to occupy the same binding subsites utilized by natural substrates while maintaining electronic properties that prevent catalytic turnover [1].
The fragment molecular orbital analysis identifies specific quantum mechanical interactions that contribute to transition state stabilization [1] [2]. The compound's carbonyl group forms strong hydrogen bonds with asparagine 710, mimicking the transition state geometry of peptide bond hydrolysis [1]. This interaction represents a critical component of the transition state analog mechanism, providing both geometric and electronic complementarity to the catalytic process [1].
Quantum mechanical calculations demonstrate that teneligliptin hydrobromide hydrate achieves transition state stabilization through a combination of geometric constraint and electronic stabilization mechanisms [1]. The compound's rigid heterocyclic framework restricts conformational flexibility while maintaining optimal electronic properties for transition state recognition [1]. This dual mechanism contributes to the compound's high selectivity and potent inhibitory activity against dipeptidyl peptidase-4 [1].